
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxy group, a phenyl group, and a pyrrolidinyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through the reaction of the pyrazole derivative with pyrrolidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxybenzaldehyde, while reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammatory responses.
相似化合物的比较
Similar Compounds
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(azepan-1-yl)methanone: Similar structure but with an azepanyl group instead of a pyrrolidinyl group.
Uniqueness
The uniqueness of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity to certain molecular targets, leading to improved therapeutic efficacy.
属性
CAS 编号 |
55308-35-5 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
(5-methoxy-1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-11-13(15(19)17-9-5-6-10-17)16-18(14)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI 键 |
LOZOFWKIAOCUCM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
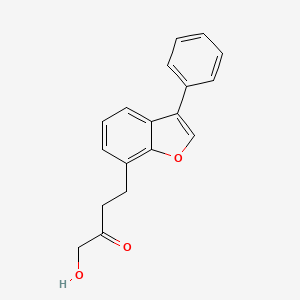
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
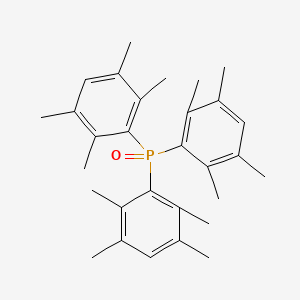
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)



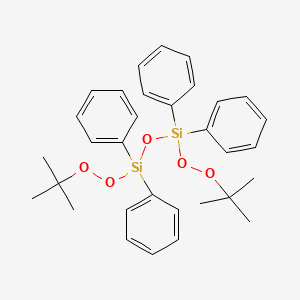
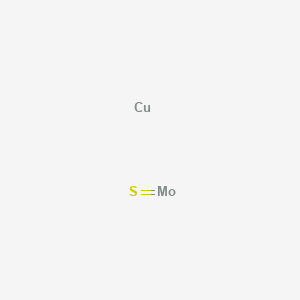
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
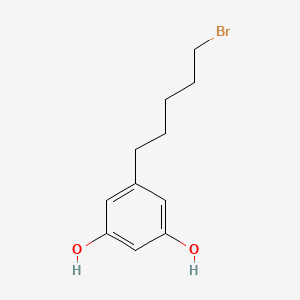
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
